
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation. By inhibiting BTK, this compound prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development and use of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide. One direction is to explore its use in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor and immunomodulatory effects. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to optimize the dosing and administration of this compound in clinical settings, as well as to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-phenylethylsulfonyl chloride in the presence of a base to form this compound. The compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic use in cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.
Propriétés
IUPAC Name |
N-tert-butyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZRVODAWLUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
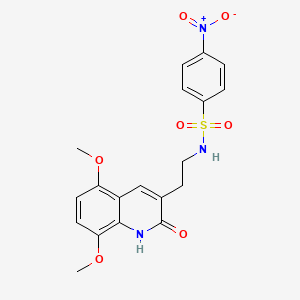
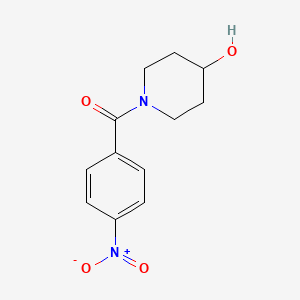
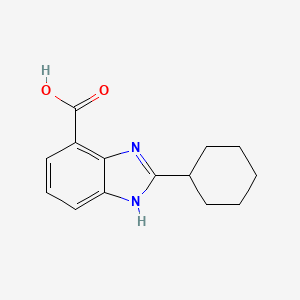
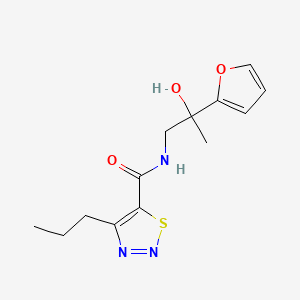
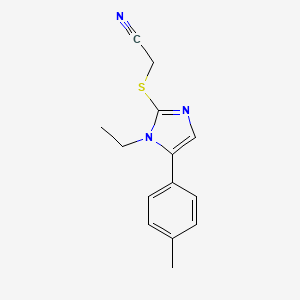
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

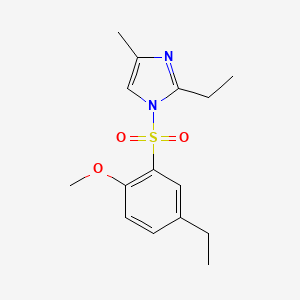
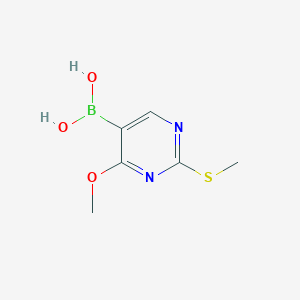
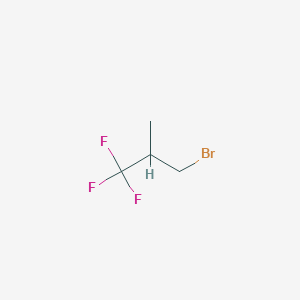

![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)